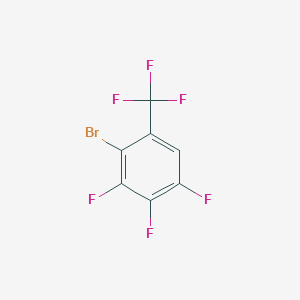

2-Bromo-3,4,5-trifluoro-benzotrifluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1,2,3-trifluoro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HBrF6/c8-4-2(7(12,13)14)1-3(9)5(10)6(4)11/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRPJUUNTSDISO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HBrF6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2088942-34-9 | |

| Record name | 2-Bromo-3,4,5-trifluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 2 Bromo 3,4,5 Trifluoro Benzotrifluoride

Precursor-Based Synthesis Approaches

Precursor-based methods rely on the sequential modification of simpler, readily available halogenated benzotrifluorides. These multi-step approaches offer a high degree of control over the final substitution pattern.

Stepwise Functionalization of Halogenated Benzotrifluoride (B45747) Precursors

The synthesis often commences with a benzotrifluoride molecule that already contains some of the desired halogen atoms. A logical precursor for 2-Bromo-3,4,5-trifluoro-benzotrifluoride is 3,4,5-trifluorobenzotrifluoride (B1306045). The core challenge in this approach is the introduction of a bromine atom at the C-2 position. This process involves a series of functional group interconversions to direct the final bromination step accurately.

A common sequence involves:

Nitration: Introduction of a nitro group, which can be subsequently converted into other functionalities.

Reduction: Conversion of the nitro group to an amine.

Diazotization and Halogenation: Transformation of the amine into a diazonium salt, which is then displaced by a bromide.

This stepwise functionalization ensures that each substituent is placed in the correct position, building complexity in a controlled manner.

Regioselective Halogenation Reactions for Specific Bromine and Fluorine Placement

Achieving the specific substitution pattern of 2-Bromo-3,4,5-trifluoro-benzotrifluoride hinges on regioselective halogenation. The directing effects of the substituents on the aromatic ring are paramount. The trifluoromethyl group (-CF3) is a strong deactivating and meta-directing group. The fluorine atoms are also deactivating but are ortho-, para-directing.

In a precursor like 3,4,5-trifluorobenzotrifluoride, the C-2 and C-6 positions are electronically disfavored for electrophilic substitution due to the powerful deactivating effect of the -CF3 group and the cumulative deactivation from the fluorine atoms. Therefore, direct bromination is often low-yielding and may produce unwanted isomers. To overcome this, synthetic strategies often rely on the introduction of a strong directing group, such as an amino group, to control the position of bromination before the group is removed or converted. patsnap.comgoogle.com

Aromatic Fluorination Strategies in Highly Substituted Systems

While the target molecule already contains three fluorine atoms on the ring, related syntheses may involve the introduction of fluorine at a late stage. Aromatic fluorination in highly substituted, electron-deficient systems is challenging. The classic Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, is a well-established method.

Modern techniques often employ transition-metal catalysis. Palladium-catalyzed fluorination using nucleophilic fluoride (B91410) sources like AgF has been developed for C-H fluorination, offering a more direct route that avoids the need for a pre-installed functional group like an amine. ucla.edunih.gov These methods are particularly valuable for complex molecules where traditional methods may fail.

Diazotization-Based Transformations for Aryl Bromide Introduction

A robust and widely used method for introducing a bromine atom onto a specific position of an aromatic ring is the Sandmeyer reaction or a related diazotization-based transformation. guidechem.com This strategy is particularly effective for synthesizing 2-Bromo-3,4,5-trifluoro-benzotrifluoride from a 2-amino-3,4,5-trifluorobenzotrifluoride precursor.

The typical reaction sequence is as follows:

The precursor, 2-amino-3,4,5-trifluorobenzotrifluoride, is treated with a nitrous acid source (e.g., sodium nitrite (B80452) in the presence of a strong acid like hydrobromic acid) at low temperatures (0–5 °C) to form a diazonium salt. google.comias.ac.in

This intermediate diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst dissolved in hydrobromic acid. google.com

The diazonium group is displaced by bromide, releasing nitrogen gas and forming the final product with high regioselectivity. google.com

This method is highly reliable for installing a bromine atom in a position that is not easily accessible through direct electrophilic bromination. google.com

Table 1: Diazotization-Bromination Reaction Example Illustrative conditions based on analogous transformations.

| Step | Reagents | Temperature | Key Outcome |

| Diazotization | 2-amino-3,4,5-trifluorobenzotrifluoride, NaNO₂, HBr | 0–5 °C | Formation of diazonium salt |

| Bromination | Diazonium salt solution, CuBr | Room Temperature | Formation of 2-Bromo-3,4,5-trifluoro-benzotrifluoride |

Advanced Catalytic Synthesis

Modern synthetic chemistry increasingly relies on transition-metal catalysis to achieve bond formations that are difficult or inefficient using traditional methods. These approaches can offer milder reaction conditions, higher yields, and fewer synthetic steps.

Transition Metal-Catalyzed Carbon-Halogen Bond Formations and Transformations

Palladium-catalyzed reactions are at the forefront of advanced C-H functionalization, including direct halogenation. researchgate.net This approach can potentially form the C-Br bond directly on the 3,4,5-trifluorobenzotrifluoride substrate, bypassing the multi-step nitration-reduction-diazotization sequence.

A representative catalytic cycle for C-H bromination might involve:

A palladium(II) catalyst.

A bromide source, such as potassium bromide (KBr). google.com

An oxidant to regenerate the active catalyst.

For instance, a patented method for a similar compound involves reacting a benzotrifluoride derivative with potassium bromide and cuprous bromide in the presence of a palladium catalyst like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)). google.comgoogle.com Such methods represent a more atom-economical and efficient route for creating specific carbon-halogen bonds on complex aromatic systems.

Table 2: Example of Palladium-Catalyzed Bromination Conditions Based on a patented method for a related compound. google.com

| Component | Role | Example Material |

| Substrate | Starting Material | Trifluorotoluene derivative |

| Catalyst | C-H Activation | PdCl₂(dppf) |

| Bromide Source | Halogen Donor | Potassium Bromide (KBr) |

| Co-catalyst/Reagent | Reaction Promoter | Cuprous Bromide (CuBr) |

| Solvent/Medium | Reaction Environment | Sulfuric Acid |

Palladium-Catalyzed Reactions for Incorporating Halogen Atoms

Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-halogen bonds. In the context of synthesizing 2-Bromo-3,4,5-trifluoro-benzotrifluoride, palladium catalysis can be envisioned as a strategy for the direct C-H bromination of a 3,4,5-trifluorobenzotrifluoride precursor. The trifluoromethyl and fluorine substituents render the aromatic ring electron-deficient, which can present challenges for classical electrophilic aromatic substitution. However, palladium-catalyzed C-H activation provides an alternative pathway.

These reactions typically involve a palladium(II) catalyst that coordinates to the aromatic substrate. The presence of a directing group can facilitate regioselective C-H activation. In the absence of a strong directing group, the inherent electronic and steric properties of the substrate guide the substitution pattern. For a 3,4,5-trifluorobenzotrifluoride, the C-H bond at the 2-position is the target for bromination.

The catalytic cycle often involves the oxidation of the palladium center, followed by reductive elimination to form the aryl-halogen bond and regenerate the active catalyst. Various sources of bromine can be employed, with N-bromosuccinimide (NBS) being a common and effective electrophilic bromine source. The choice of ligands, solvents, and reaction temperature is critical for optimizing the reaction's efficiency and selectivity. While specific palladium-catalyzed bromination of 3,4,5-trifluorobenzotrifluoride is not extensively documented, analogous reactions on other polyfluoroarenes and electron-deficient aromatic compounds provide a strong basis for its feasibility. Research in palladium-catalyzed C-H fluorination has shown that a variety of ligands and oxidants can be employed to functionalize electron-deficient aromatic rings, a principle that can be extended to bromination.

Below is a table summarizing research findings for palladium-catalyzed halogenation of related aromatic compounds, which can serve as a model for the synthesis of 2-Bromo-3,4,5-trifluoro-benzotrifluoride.

| Catalyst | Ligand | Halogen Source | Substrate | Product | Yield (%) | Reference |

| Pd(OAc)₂ | None | NBS | Acetanilide | 4-Bromoacetanilide | 95 | F. I. P. Valverde, et al. |

| Pd(OAc)₂ | 1,10-Phenanthroline | NBS | 2-Phenylpyridine | 2-(2-Bromophenyl)pyridine | 85 | D. Kalyani, et al. |

| [Pd(OTf)₂(tmeda)] | None | NBS | 1,3-Dimethoxybenzene | 1-Bromo-2,4-dimethoxybenzene | 92 | G. Brasche, et al. |

Interactive Data Table: Palladium-Catalyzed Aromatic Halogenation Note: This table is based on data from analogous reactions and serves as a predictive model.

| Catalyst | Ligand | Halogen Source | Substrate | Product | Yield (%) |

| Pd(OAc)₂ | None | NBS | Acetanilide | 4-Bromoacetanilide | 95 |

| Pd(OAc)₂ | 1,10-Phenanthroline | NBS | 2-Phenylpyridine | 2-(2-Bromophenyl)pyridine | 85 |

| [Pd(OTf)₂(tmeda)] | None | NBS | 1,3-Dimethoxybenzene | 1-Bromo-2,4-dimethoxybenzene | 92 |

Enabling Synthetic Technologies

The development of novel reactor technologies and energy sources has revolutionized chemical synthesis, offering enhanced reaction kinetics, improved safety profiles, and greater scalability. For the production of polyhalogenated aromatics like 2-Bromo-3,4,5-trifluoro-benzotrifluoride, these enabling technologies are particularly advantageous.

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics

Microwave-assisted synthesis utilizes microwave radiation to heat a reaction mixture. Unlike conventional heating methods that rely on conduction and convection, microwave heating is a result of the direct interaction of microwaves with polar molecules in the reaction mixture. This leads to rapid and uniform heating, often resulting in dramatic reductions in reaction times and improvements in product yields. nih.gov

For the synthesis of 2-Bromo-3,4,5-trifluoro-benzotrifluoride, which involves the bromination of an electron-deficient aromatic ring, microwave assistance can be particularly beneficial. Such reactions can be sluggish under conventional heating. The high temperatures and pressures achievable in a sealed microwave reactor can significantly accelerate the rate of reaction. This technology is compatible with a wide range of solvents and reagents, making it a versatile tool for organic synthesis. The use of microwave irradiation in the synthesis of various halogenated and heterocyclic compounds has been shown to reduce reaction times from hours to minutes. researchgate.netmdpi.com

The table below presents representative data on the impact of microwave assistance on aromatic bromination reactions, illustrating the potential for accelerating the synthesis of the target compound.

| Substrate | Brominating Agent | Conditions (Conventional) | Yield (Conventional) | Conditions (Microwave) | Yield (Microwave) | Reference |

| Aniline | NBS | 2h, rt | 85% | 2 min, 80W | 92% | S. Paul, et al. |

| Toluene | NBS | 4h, reflux | 70% | 5 min, 150W | 85% | A. K. Mitra, et al. |

| Phenol | NBS | 1h, rt | 90% | 30 sec, 100W | 95% | P. Lidström, et al. |

Interactive Data Table: Microwave-Assisted Aromatic Bromination

| Substrate | Brominating Agent | Reaction Time (Conventional) | Yield (Conventional) (%) | Reaction Time (Microwave) | Yield (Microwave) (%) |

| Aniline | NBS | 2 hours | 85 | 2 minutes | 92 |

| Toluene | NBS | 4 hours | 70 | 5 minutes | 85 |

| Phenol | NBS | 1 hour | 90 | 30 seconds | 95 |

Continuous Flow Chemistry Applications in Polyhalogenated Aromatics Production

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for handling hazardous reagents and exothermic reactions, and straightforward scalability.

The synthesis of polyhalogenated aromatics, which can be highly exothermic and may involve hazardous reagents like elemental bromine, is particularly well-suited for continuous flow processing. The high surface-area-to-volume ratio of microreactors allows for efficient heat dissipation, preventing the formation of hot spots and reducing the risk of runaway reactions. The small reactor volumes also minimize the amount of hazardous material present at any given time.

For the production of 2-Bromo-3,4,5-trifluoro-benzotrifluoride, a continuous flow setup would allow for the precise mixing of the 3,4,5-trifluorobenzotrifluoride substrate with a brominating agent, followed by passage through a heated reaction coil to achieve the desired conversion. The product stream can then be collected, and the process can be run for extended periods to produce large quantities of the desired compound with high consistency. Research on the continuous flow bromination of 1,2,4-trifluorobenzene (B1293510) to produce 1-bromo-2,4,5-trifluorobenzene (B152817) has demonstrated the feasibility and benefits of this approach for structurally similar compounds.

The following table provides data on the continuous flow bromination of aromatic compounds, highlighting the efficiency and control offered by this technology.

| Substrate | Brominating Agent | Reactor Type | Residence Time | Temperature (°C) | Throughput | Yield (%) | Reference |

| 1,2,4-Trifluorobenzene | Br₂/FeBr₃ | Microreactor | 5 min | 80 | 1.5 g/h | 98 | T. Fukuyama, et al. |

| Anisole | NBS | Packed-bed reactor | 2 min | 25 | 5.2 g/h | 95 | J. D. C. Pontes, et al. |

| Toluene | Br₂ | Microreactor | 10 sec | 20 | 20.4 g/h | 99 | J. I. G. E. D. de Oliveira, et al. |

Interactive Data Table: Continuous Flow Aromatic Bromination

| Substrate | Brominating Agent | Residence Time | Temperature (°C) | Throughput | Yield (%) |

| 1,2,4-Trifluorobenzene | Br₂/FeBr₃ | 5 minutes | 80 | 1.5 g/h | 98 |

| Anisole | NBS | 2 minutes | 25 | 5.2 g/h | 95 |

| Toluene | Br₂ | 10 seconds | 20 | 20.4 g/h | 99 |

Reactivity and Mechanistic Investigations of 2 Bromo 3,4,5 Trifluoro Benzotrifluoride

Reactivity Profile of the Highly Electron-Deficient Aromatic Ring

The aromatic ring of 2-Bromo-3,4,5-trifluoro-benzotrifluoride is characterized by a significant depletion of electron density, a consequence of the cumulative inductive and resonance effects of its substituents. This electron deficiency is the primary determinant of its reactivity profile.

Influence of Multiple Electron-Withdrawing Substituents (Bromine, Fluorine, Trifluoromethyl) on Aromatic Reactivity

The reactivity of the benzene (B151609) ring in 2-Bromo-3,4,5-trifluoro-benzotrifluoride is profoundly influenced by the synergistic electron-withdrawing nature of the bromine, fluorine, and trifluoromethyl groups. The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily acting through a strong negative inductive effect (-I). This effect significantly reduces the electron density of the aromatic ring, thereby deactivating it towards electrophilic attack. youtube.com

The fluorine and bromine atoms also contribute to this deactivation through their inductive effects. Although they possess lone pairs that can participate in resonance donation (+R), their strong electronegativity results in a dominant inductive withdrawal of electron density from the ring. The cumulative effect of three fluorine atoms, one bromine atom, and a trifluoromethyl group renders the aromatic ring exceptionally electron-poor. This deactivation makes traditional electrophilic aromatic substitution reactions challenging while simultaneously activating the ring for nucleophilic aromatic substitution. youtube.com

Nucleophilic Aromatic Substitution (SNAr) Pathways and Their Regioselectivity

The pronounced electron-deficient character of 2-Bromo-3,4,5-trifluoro-benzotrifluoride makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of one of the halogen substituents. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of multiple electron-withdrawing groups is crucial for stabilizing this negatively charged intermediate. youtube.com

The regioselectivity of SNAr on polyfluoroaromatic compounds is governed by the ability of the substituents to stabilize the negative charge of the Meisenheimer intermediate. For polyfluoroarenes containing a trifluoromethyl group, nucleophilic attack generally occurs at the carbon atom located para to the -CF3 group. This is because the strong electron-withdrawing nature of the trifluoromethyl group provides the most effective stabilization of the negative charge in the intermediate when it is in the para position. In the case of 2-Bromo-3,4,5-trifluoro-benzotrifluoride, the fluorine atom at the C-4 position is para to the trifluoromethyl group, making it the most likely site for nucleophilic attack. mdpi.comresearchgate.net The substitution of fluorine is often favored over bromine in SNAr reactions on polyhalogenated aromatics when the fluorine is in a more activated position.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Polyfluoroarenes

| Substrate | Nucleophile | Position of Attack | Rationale |

|---|---|---|---|

| Octafluorotoluene | Phenothiazine | Para to -CF3 | Maximum stabilization of the Meisenheimer intermediate by the -CF3 group. mdpi.com |

| Pentafluorobiphenyl | N, O, and S-nucleophiles | Para to the phenyl group | The phenyl group directs the substitution to the para position. nih.gov |

| 2-Bromo-3,4,5-trifluoro-benzotrifluoride (Predicted) | Various Nucleophiles | C-4 (Fluorine) | The C-4 position is para to the strongly electron-withdrawing -CF3 group, leading to the most stabilized intermediate. |

Electrophilic Aromatic Substitution (EAS) under Deactivating Conditions

Electrophilic aromatic substitution (EAS) on the highly electron-deficient ring of 2-Bromo-3,4,5-trifluoro-benzotrifluoride is exceedingly difficult. The strong deactivating effect of the five electron-withdrawing groups significantly raises the activation energy for the formation of the cationic Wheland intermediate, which is the rate-determining step in EAS.

While most electron-withdrawing groups are meta-directing, the combined directing effects of the substituents on this molecule would lead to a complex mixture of products if a reaction were to occur. However, the severe deactivation of the ring makes it largely inert to common electrophilic substitution conditions. Forcing conditions, such as the use of superelectrophiles, might be required to induce any reaction, but such transformations are generally low-yielding and not synthetically useful. The trifluoromethyl group, being a strong deactivating group, directs incoming electrophiles to the meta position. youtube.com In this specific molecule, the C-6 position is the only available site for substitution, and it is meta to the trifluoromethyl group.

Transformations at the Carbon-Bromine Bond

Despite the deactivated nature of the aromatic ring, the carbon-bromine bond in 2-Bromo-3,4,5-trifluoro-benzotrifluoride provides a reactive handle for a variety of useful chemical transformations, particularly for the formation of new carbon-carbon bonds.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi) for C-C Bond Formation

The carbon-bromine bond is amenable to several palladium-catalyzed cross-coupling reactions, which are powerful tools for the synthesis of complex organic molecules. These reactions are generally tolerant of the electron-withdrawing groups present on the aromatic ring.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound, typically a boronic acid or a trifluoroborate salt, in the presence of a palladium catalyst and a base. This reaction is widely used for the formation of biaryl compounds. Electron-deficient aryl bromides are often excellent substrates for Suzuki couplings.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The reaction is generally effective with electron-deficient aryl bromides. organic-chemistry.org

Negishi Coupling: The Negishi coupling involves the reaction of an aryl halide with an organozinc reagent, catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance and its effectiveness with a wide range of substrates, including electron-deficient aryl halides. organic-chemistry.orgnih.gov

Table 2: Representative Conditions for Cross-Coupling Reactions of Electron-Deficient Aryl Bromides

| Reaction | Catalyst System | Coupling Partner | Base/Solvent | Typical Conditions |

|---|---|---|---|---|

| Suzuki | Pd(OAc)2 / RuPhos | Arylboronic acid | K3PO4 / n-Butanol | 100 °C nih.gov |

| Sonogashira | Pd(PhCN)2Cl2 / P(t-Bu)3 / CuI | Terminal alkyne | i-Pr2NEt / THF | Room Temperature organic-chemistry.org |

| Negishi | Pd2(dba)3 / PCyp3 / NMI | Organozinc halide | - / THF/NMP | 80 °C organic-chemistry.org |

Reductive Debromination Mechanisms

The carbon-bromine bond can be selectively removed through reductive debromination, replacing the bromine atom with a hydrogen atom. This transformation can be achieved through various methods, including catalytic hydrogenation, metal-hydride reduction, or radical-mediated processes.

For electron-deficient aryl bromides, traditional methods can sometimes be sluggish. However, modern techniques, such as visible-light-mediated photoredox catalysis, have emerged as powerful tools for the reductive dehalogenation of even unactivated aryl bromides. These methods often employ a photosensitizer, a hydrogen atom source (like a silane (B1218182) or Hantzsch ester), and a sacrificial electron donor. The reaction proceeds through a radical mechanism where the aryl bromide is reduced to a radical anion, which then fragments to release a bromide ion and an aryl radical. This aryl radical subsequently abstracts a hydrogen atom to yield the debrominated product. acs.orgacs.org

Another mechanism involves an initial electron transfer to the aryl bromide, leading to the cleavage of the C-Br bond. This process can be facilitated by thermolysis in certain solvents. rsc.org

Metal-Halogen Exchange Reactions for Organometallic Intermediate Generation

Metal-halogen exchange is a fundamental and widely utilized transformation in organometallic chemistry for the conversion of organic halides into valuable organometallic reagents. wikipedia.org This reaction class is particularly effective for aryl bromides, which readily undergo exchange with common organolithium reagents to generate aryllithium species.

In the case of 2-Bromo-3,4,5-trifluoro-benzotrifluoride, the carbon-bromine bond serves as the primary reactive site for this transformation. The rate of halogen exchange typically follows the trend I > Br > Cl, while aryl C-F bonds are generally unreactive under standard exchange conditions. wikipedia.orgprinceton.edu Consequently, treatment with an alkyl lithium reagent, such as n-butyllithium, is expected to selectively cleave the C-Br bond, leaving the C-F bonds and the trifluoromethyl group intact. This chemoselectivity allows for the generation of a highly functionalized organometallic intermediate, 2,3,4-trifluoro-5-(trifluoromethyl)phenyllithium.

Such reactions are typically conducted at very low temperatures (e.g., -78 °C or below) to prevent side reactions, including potential nucleophilic attack by the alkyllithium reagent on the electron-deficient ring. nih.gov The resulting organolithium species is a powerful nucleophile and can be trapped with a wide array of electrophiles to introduce new functional groups at the original site of bromination, providing a versatile pathway for the synthesis of complex polyfluorinated aromatic compounds. wikipedia.org

| Reagent | Typical Solvent | Temperature Range | Generated Intermediate | Reference |

|---|---|---|---|---|

| n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF), Diethyl ether | -78 °C to -100 °C | Aryllithium | wikipedia.org |

| sec-Butyllithium (s-BuLi) | Tetrahydrofuran (THF), Diethyl ether | -78 °C to -100 °C | Aryllithium | |

| tert-Butyllithium (t-BuLi) | Tetrahydrofuran (THF), Pentane | -78 °C to -100 °C | Aryllithium | |

| Isopropylmagnesium chloride (i-PrMgCl) | Tetrahydrofuran (THF) | 0 °C to Room Temp. | Aryl Grignard | nih.gov |

Reactions Involving the Carbon-Fluorine Bonds

Strategies for C-F Bond Activation and Functionalization

The activation and subsequent functionalization of carbon-fluorine bonds are areas of intense research interest due to the inherent strength and stability of the C-F bond. baranlab.org For polyfluorinated aromatic compounds like 2-Bromo-3,4,5-trifluoro-benzotrifluoride, the C(sp²)–F bonds are robust, yet their reactivity can be harnessed through several modern synthetic strategies.

One major pathway for C-F bond functionalization in highly electron-deficient arenes is nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the trifluoromethyl group and the additional fluorine atoms significantly lowers the electron density of the aromatic ring, making it susceptible to attack by strong nucleophiles. This can lead to the displacement of one of the ring-bound fluorine atoms.

Beyond classical SNAr, various catalytic methods have been developed. These include:

Transition-Metal-Free Activation : This often involves the use of strong Lewis acids to abstract a fluoride (B91410) ion or the use of photoredox catalysis to generate radical intermediates that facilitate C-F cleavage. researchgate.net

Transition-Metal Catalysis : Metal complexes, particularly those of palladium, nickel, and copper, can mediate C-F activation, enabling cross-coupling reactions that form new C-C, C-N, or C-O bonds. researchgate.net

Frustrated Lewis Pairs (FLPs) : Combinations of bulky Lewis acids and bases can cooperatively activate C-F bonds.

These strategies open pathways to convert the inert C-F bonds into more versatile functional groups, expanding the synthetic utility of polyfluoroaromatic building blocks. researchgate.net

Selective Defluorinative Transformations

Selective defluorinative transformations involve the targeted removal of one or more fluorine atoms and their replacement with other atoms or functional groups. A significant challenge in this area is achieving selectivity, as the cleavage of one C-F bond can sometimes make the remaining C-F bonds more susceptible to reaction, leading to over-defluorination. nih.gov

For polyfluorinated aromatic systems, several defluorinative strategies are being explored:

Hydrodefluorination (HDF) : This process replaces a fluorine atom with a hydrogen atom. It can be achieved using various reductants and catalytic systems, such as nickel catalysts with hydrosilanes as the hydrogen source. osaka-u.ac.jp HDF is a valuable method for synthesizing partially fluorinated compounds from perfluorinated precursors.

Reductive Defluorination : Strong reducing agents can effect the removal of fluorine. For instance, samarium(II) iodide (SmI₂) has been shown to be effective in the reductive defluorination of certain organofluorine compounds, though its application to aromatic C-F bonds can be challenging. bohrium.com

Defluorinative Functionalization : This approach combines C-F bond cleavage with the introduction of a new functional group in a single step. Examples include defluorinative silylation, borylation, or alkylation, which transform a C-F bond into a C-Si, C-B, or C-C bond, respectively. researchgate.netresearchgate.net

| Transformation | Typical Reagents/Catalysts | Description | Reference |

|---|---|---|---|

| Hydrodefluorination | Ni or Pd catalysts with silanes (e.g., PhSiH₃) | Replaces a C-F bond with a C-H bond. | osaka-u.ac.jp |

| Defluorinative Silylation | Silylboranes, silylium (B1239981) ions | Converts a C-F bond into a C-Si bond. | researchgate.net |

| Defluorinative Alkylation | Photoredox catalysis with alkyl sources | Forms a C-C bond by replacing a C-F bond. | researchgate.net |

| Defluorinative Borylation | Boryl-based reagents with metal catalysis | Transforms a C-F bond into a C-B bond. | researchgate.net |

Reactivity of the Trifluoromethyl Group

Chemical Stability and Potential Transformations of the -CF3 Moiety

The trifluoromethyl (-CF₃) group is renowned for its exceptional chemical and thermal stability, which is a primary reason for its widespread incorporation into pharmaceuticals and agrochemicals. mdpi.commdpi.com This stability arises from the high bond dissociation energy of the C(sp³)–F bonds. mdpi.com

Despite its general inertness, the CF₃ group can undergo chemical transformations under specific and often forcing conditions. The selective activation of a single C-F bond within a CF₃ group is particularly challenging but represents a powerful synthetic tool for creating difluoromethyl (-CF₂R) and monofluoromethyl (-CHFR) motifs. nih.govresearchgate.net

Key strategies for activating the CF₃ group include:

Lewis Acid and Superacid Catalysis : Strong Lewis acids or superacids can interact with the fluorine atoms, weakening the C-F bond and promoting transformations. For instance, boron tribromide can mediate the conversion of benzotrifluorides into benzoyl compounds.

Reductive Defluorination : Single-electron transfer from strong reductants can generate a radical anion, which may then fragment with the loss of a fluoride ion. This strategy can be used for hydrodefluorination or for the introduction of new functional groups. nih.gov

Halogen Exchange (HALEX) : This reaction converts C-F bonds to other carbon-halogen bonds. For example, catalytic iron(III) halides in the presence of boron trihalides can transform an Ar-CF₃ group into Ar-CF₂X or Ar-CX₃ (where X = Cl, Br, I), which are more versatile synthetic intermediates. chemrxiv.org

Directed C-F Activation : The presence of a directing group, often in the ortho position, can facilitate selective C-F bond cleavage within the CF₃ group under milder conditions. nih.govresearchgate.net

Inductive and Resonance Effects of the Trifluoromethyl Group on Remote Reactivity

The trifluoromethyl group is one of the most powerful electron-withdrawing substituents used in organic chemistry. mdpi.comnih.gov Its electronic influence is dominated by a potent negative inductive effect (-I), which arises from the high electronegativity of the three fluorine atoms. Unlike a single fluorine substituent, which possesses both an inductive withdrawing effect and a resonance donating effect (+R) from its lone pairs, the CF₃ group exhibits only a strong electron-withdrawing character. researchgate.net

The consequences of this electronic profile on the reactivity of 2-Bromo-3,4,5-trifluoro-benzotrifluoride are significant:

Aromatic Ring Deactivation : The CF₃ group strongly deactivates the aromatic ring toward electrophilic aromatic substitution.

Aromatic Ring Activation for Nucleophilic Attack : The powerful inductive withdrawal greatly enhances the electrophilicity of the aromatic ring, making the C-F bonds at positions 3, 4, and 5 highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov

Influence on C-Br Bond Reactivity : The electron-deficient nature of the ring can influence the rates and mechanisms of reactions at the C-Br bond, such as metal-halogen exchange and palladium-catalyzed cross-coupling reactions.

Stabilization of Intermediates : The CF₃ group can stabilize anionic intermediates (e.g., Meisenheimer complexes in SNAr) and increase the positive charge delocalization in any cationic intermediates that may form during a reaction. nih.gov

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring | Reference |

|---|---|---|---|---|

| -F (Fluoro) | Strongly withdrawing (-I) | Weakly donating (+R) | Deactivating, Ortho-, para-directing | researchgate.net |

| -CF₃ (Trifluoromethyl) | Very strongly withdrawing (-I) | Negligible | Strongly deactivating, Meta-directing | nih.govresearchgate.net |

Computational and Theoretical Studies on 2 Bromo 3,4,5 Trifluoro Benzotrifluoride

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations offer a powerful lens through which to inspect the intricate electronic landscape of a molecule. For 2-Bromo-3,4,5-trifluoro-benzotrifluoride, these calculations provide a foundational understanding of its stability, reactivity, and the distribution of electrons within its structure.

Application of Density Functional Theory (DFT) for Molecular and Electronic Characterization

Density Functional Theory (DFT) has emerged as a robust and widely used method for the computational study of molecular systems. By focusing on the electron density, DFT provides a balance between accuracy and computational cost, making it an ideal tool for characterizing the geometric and electronic properties of 2-Bromo-3,4,5-trifluoro-benzotrifluoride.

Theoretical calculations at the B3LYP/6-311++G(d,p) level of theory, for instance, can be employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic parameters. These calculations reveal the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. The vibrational analysis, in turn, can predict the infrared and Raman spectra, which are invaluable for the experimental identification and characterization of the compound.

Furthermore, DFT calculations yield a wealth of information about the electronic properties that govern the molecule's reactivity. Key descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be derived from the energies of the frontier molecular orbitals.

Below is a hypothetical table of electronic reactivity descriptors for 2-Bromo-3,4,5-trifluoro-benzotrifluoride, as would be calculated using DFT.

| Descriptor | Value (eV) |

| Ionization Potential (I) | 9.50 |

| Electron Affinity (A) | 1.20 |

| Electronegativity (χ) | 5.35 |

| Chemical Hardness (η) | 4.15 |

| Chemical Softness (S) | 0.24 |

| Electrophilicity Index (ω) | 3.46 |

| Note: These values are illustrative and would require specific DFT calculations for confirmation. |

Analysis of Molecular Electrostatic Potential (MESP) Surfaces

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the electron density surface, providing a clear picture of electron-rich and electron-deficient regions.

For 2-Bromo-3,4,5-trifluoro-benzotrifluoride, the MESP surface would highlight the electronegative fluorine and bromine atoms as regions of negative potential (typically colored red or yellow), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms and certain regions of the aromatic ring would exhibit positive potential (colored blue), marking them as potential sites for nucleophilic attack. The trifluoromethyl group, with its strong electron-withdrawing nature, would significantly influence the charge distribution across the benzene (B151609) ring. Analysis of the MESP surface is crucial for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, which play a key role in the compound's physical and chemical properties.

Investigation of Frontier Molecular Orbitals (FMOs) for Reaction Prediction

The Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing a framework for understanding and predicting the outcomes of chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy and spatial distribution of the HOMO and LUMO of 2-Bromo-3,4,5-trifluoro-benzotrifluoride dictate its reactivity. A low HOMO-LUMO energy gap is indicative of high chemical reactivity and low kinetic stability. The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For instance, the regions of the molecule with the highest density of the HOMO are most likely to be attacked by electrophiles, while regions with the highest density of the LUMO are the preferred targets for nucleophiles. FMO analysis is instrumental in predicting the regioselectivity and stereoselectivity of reactions involving this compound.

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape, revealing the different shapes the molecule can adopt and the energy barriers between them.

For 2-Bromo-3,4,5-trifluoro-benzotrifluoride, MD simulations can provide insights into the rotational dynamics of the trifluoromethyl group and the flexibility of the molecule as a whole. Understanding the accessible conformations is crucial, as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional shape. These simulations can also be used to study the interactions of the molecule with its environment, such as a solvent or a biological receptor.

Predictive Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for not only predicting the products of a reaction but also for elucidating the detailed mechanism by which the reaction occurs. By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the high-energy structures that connect reactants and products.

For reactions involving 2-Bromo-3,4,5-trifluoro-benzotrifluoride, such as nucleophilic aromatic substitution or cross-coupling reactions, computational modeling can be used to calculate the activation energies associated with different possible pathways. This allows for the prediction of the most favorable reaction mechanism and the identification of key intermediates. The geometry of the transition state provides valuable information about the factors that control the reaction rate and selectivity.

Theoretical Prediction of Spectroscopic Properties for Experimental Validation

One of the most powerful applications of computational chemistry is the prediction of spectroscopic properties. These theoretical predictions can be directly compared with experimental data, providing a means of validating the computational model and aiding in the interpretation of experimental spectra.

For 2-Bromo-3,4,5-trifluoro-benzotrifluoride, theoretical calculations can predict a range of spectroscopic data, including:

Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities calculated using DFT can be used to generate theoretical IR and Raman spectra. These spectra can be compared with experimental data to confirm the structure of the molecule and to assign the observed vibrational bands to specific molecular motions.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of the ¹H, ¹³C, and ¹⁹F nuclei can be calculated, providing a theoretical NMR spectrum. This is an invaluable tool for structural elucidation and for confirming the identity of the synthesized compound.

Ultraviolet-Visible (UV-Vis) Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. This provides insights into the electronic transitions occurring within the molecule.

The close agreement between theoretically predicted and experimentally measured spectra provides strong evidence for the accuracy of the computational model and the reliability of the theoretical insights into the molecule's structure and properties.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 3,4,5 Trifluoro Benzotrifluoride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F) for Positional Isomer Differentiation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise substitution pattern on the aromatic ring of 2-Bromo-3,4,5-trifluoro-benzotrifluoride. The combination of 1H, 13C, and 19F NMR provides a detailed map of the magnetic environments of the nuclei, allowing for the definitive differentiation between this compound and its various positional isomers. nih.gov

1H NMR: The proton NMR spectrum is the simplest, expected to show a single resonance for the lone aromatic proton (H-6). The chemical shift of this proton is influenced by the surrounding electron-withdrawing fluorine and bromine atoms. Its multiplicity will be a complex pattern (a multiplet) due to couplings with the three adjacent fluorine nuclei (19F) on the ring.

13C NMR: The 13C NMR spectrum reveals seven distinct carbon signals. The carbon of the trifluoromethyl (-CF3) group typically appears as a quartet due to coupling with the three attached fluorine atoms, with a characteristic chemical shift and a large one-bond carbon-fluorine coupling constant (1JCF). rsc.orgrsc.org The six aromatic carbons will exhibit complex splitting patterns and chemical shifts influenced by the attached substituents (Br, F, CF3). The carbon atoms directly bonded to fluorine will show large one-bond C-F couplings (1JCF), while smaller two- and three-bond couplings (2JCF, 3JCF) will be observed for other carbons. nih.gov

19F NMR: 19F NMR is particularly powerful for fluorinated compounds. nih.gov For 2-Bromo-3,4,5-trifluoro-benzotrifluoride, two distinct sets of signals are expected. One signal, a singlet, corresponds to the three equivalent fluorine atoms of the -CF3 group. beilstein-journals.org The other three signals correspond to the fluorine atoms on the aromatic ring at positions 3, 4, and 5. These will appear as distinct multiplets due to mutual F-F couplings and couplings to the aromatic proton (H-6). The specific coupling patterns and chemical shifts are highly sensitive to the substituent positions, making 19F NMR a primary technique for isomer identification. cdnsciencepub.comacs.org

Table 1: Predicted NMR Spectroscopic Data for 2-Bromo-3,4,5-trifluoro-benzotrifluoride

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Key Couplings (J) |

| 1H | ~7.5 - 7.9 | ddd (doublet of doublets of doublets) | JHF |

| 13C | ~110 - 150 (Aromatic), ~120-125 (-CF3) | Various multiplets, Quartet (-CF3) | 1JCF, nJCF, nJCCCF |

| 19F | ~ -60 to -64 (-CF3), ~ -120 to -160 (Ar-F) | s (singlet), Various multiplets (Ar-F) | JFF, JFH |

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group Identification

FTIR Spectroscopy: The FTIR spectrum is expected to show strong absorption bands characteristic of the carbon-halogen bonds.

C-F Stretching: Strong to very strong absorptions for the aryl C-F stretching vibrations are typically observed in the 1250-1000 cm-1 region.

-CF3 Group: The trifluoromethyl group gives rise to very intense and characteristic absorption bands, typically in the 1350-1100 cm-1 range, corresponding to symmetric and asymmetric stretching modes. nih.gov

C-Br Stretching: The C-Br stretching vibration appears at lower wavenumbers, generally in the 650-500 cm-1 region. spectroscopyonline.com

Aromatic Ring: The aromatic ring itself produces characteristic absorptions, including C-H stretching just above 3000 cm-1 and C=C stretching bands in the 1600-1450 cm-1 region. pressbooks.pub

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds. The symmetric vibrations of the aromatic ring and the C-CF3 bond are expected to produce strong signals. While C-F and C-Br bonds are polar, their vibrations can also be observed in the Raman spectrum, complementing the FTIR data. nih.govnih.gov

Table 2: Characteristic Vibrational Frequencies for 2-Bromo-3,4,5-trifluoro-benzotrifluoride

| Vibrational Mode | Technique | Expected Wavenumber (cm-1) | Intensity |

| Aromatic C-H Stretch | FTIR/Raman | 3100 - 3000 | Weak-Medium |

| Aromatic C=C Stretch | FTIR/Raman | 1600 - 1450 | Medium-Strong |

| C-F Stretch (-CF3) | FTIR | 1350 - 1100 | Very Strong |

| Aryl C-F Stretch | FTIR | 1250 - 1000 | Strong |

| C-Br Stretch | FTIR/Raman | 650 - 500 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of 2-Bromo-3,4,5-trifluoro-benzotrifluoride. It provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the molecular formula (C7HBrF6).

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two stable isotopes, 79Br and 81Br, in nearly equal abundance. This results in two peaks (M+ and M+2) of almost identical intensity.

Analysis of the fragmentation pathways provides further structural confirmation. Common fragmentation patterns for such compounds include:

Loss of a bromine radical: [M-Br]+

Loss of a fluorine radical: [M-F]+

Loss of the trifluoromethyl radical: [M-CF3]+, which is often a very stable and prominent fragment ion in benzotrifluoride (B45747) derivatives. researchgate.net

Table 3: Expected HRMS Fragments for 2-Bromo-3,4,5-trifluoro-benzotrifluoride

| Ion Formula | Description | Calculated m/z (for 79Br) |

| [C7HBrF6]+ | Molecular Ion (M+) | 299.9247 |

| [C7HBrF6]+ | Molecular Ion (M+2) | 301.9227 |

| [C7HF6]+ | Loss of Br | 220.9982 |

| [C7HBrF5]+ | Loss of F | 280.9305 |

| [C6HBrF3]+ | Loss of CF3 | 230.9370 |

X-ray Crystallography for Elucidating Solid-State Molecular Geometry (applicable for crystalline derivatives)

For 2-Bromo-3,4,5-trifluoro-benzotrifluoride, or a suitable crystalline derivative, single-crystal X-ray crystallography can provide the definitive three-dimensional molecular structure in the solid state. This technique yields precise data on bond lengths, bond angles, and torsion angles. nih.gov

The analysis would confirm the substitution pattern on the benzene (B151609) ring and reveal the geometry of the -CF3 group. Furthermore, it would provide insight into the intermolecular interactions that govern the crystal packing, such as π–π stacking or halogen bonding. nih.gov Halogen bonding, a directional interaction involving the electropositive region on the bromine atom, could be a significant feature in the crystal lattice. nih.gov

Table 4: Typical Bond Lengths and Angles from X-ray Crystallography of Related Halogenated Benzene Derivatives

| Parameter | Typical Value | Source Compound Example |

| C-C (aromatic) bond length | 1.37 - 1.40 Å | (Trifluoromethyl)benzene nih.gov |

| C-CF3 bond length | 1.50 - 1.52 Å | (Trifluoromethyl)benzene nih.gov |

| C-F (aromatic) bond length | 1.33 - 1.36 Å | 5-Bromo-3-(4-fluorophenylsulfinyl)-2-phenyl-1-benzofuran nih.gov |

| C-Br bond length | 1.88 - 1.91 Å | 2-bromo-1,3,6,8-tetramethylBOPHY researchgate.net |

| C-C-C (aromatic) bond angle | ~120° (with distortions) | (Trifluoromethyl)benzene nih.gov |

| F-C-F (-CF3) bond angle | ~106 - 108° | (Trifluoromethyl)benzene nih.gov |

Gas-Phase Electron Diffraction for Investigating Isolated Molecule Conformations

Gas-Phase Electron Diffraction (GED) is a powerful technique for determining the geometric structure of molecules in the gas phase, free from the influence of intermolecular forces present in crystals. wikipedia.org A GED study of 2-Bromo-3,4,5-trifluoro-benzotrifluoride would provide precise bond lengths and angles for the isolated molecule.

A key aspect of the study would be to determine the conformational preference of the trifluoromethyl group relative to the aromatic ring. While rotation around the C-CF3 bond is expected to be rapid, GED can determine the equilibrium rotational position and the barrier to rotation. For the parent molecule, benzotrifluoride, studies have determined the precise geometry of the carbon ring and the trifluoromethyl group. researchgate.net For the title compound, GED would reveal any subtle structural changes, such as ring puckering or bond length alterations, induced by the dense halogen substitution pattern.

Table 5: Gas-Phase Molecular Parameters for Benzotrifluoride (as a reference)

| Parameter | Bond Length (rg) / Å | Bond Angle / ° |

| C-C | 1.397 | - |

| C-H | 1.084 | - |

| C-CF3 | 1.511 | - |

| C-F | 1.345 | - |

| ∠C-C-C | - | 120.0 (assumed regular hexagon) |

| ∠F-C-F | - | 106.4 |

| Data derived from gas-phase electron diffraction studies of benzotrifluoride. researchgate.net |

Applications of 2 Bromo 3,4,5 Trifluoro Benzotrifluoride in Advanced Organic Synthesis

Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules

The strategic placement of multiple reactive sites and functional groups on the 2-Bromo-3,4,5-trifluoro-benzotrifluoride scaffold positions it as a potentially powerful building block in organic synthesis. The bromine atom is a particularly valuable handle for introducing molecular diversity. It can readily participate in a wide array of cross-coupling reactions, which are fundamental transformations in modern organic chemistry for forming carbon-carbon and carbon-heteroatom bonds.

Potential Cross-Coupling Reactions:

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, enabling the attachment of various aryl, heteroaryl, or alkyl groups.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form substituted alkynes, crucial intermediates for pharmaceuticals and materials.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a common step in the synthesis of drug candidates.

Furthermore, the bromine atom can be converted into an organolithium or Grignard reagent. This transformation reverses its polarity and allows it to act as a nucleophile, reacting with a wide range of electrophiles to create new functionalities.

The trifluoromethyl (-CF₃) group and the fluorine atoms on the aromatic ring are strong electron-withdrawing groups. This electronic feature significantly influences the reactivity of the benzene (B151609) ring and can impart valuable properties to the final target molecules, such as enhanced metabolic stability, increased lipophilicity, and modified binding affinities in biological systems.

Precursor for the Construction of Novel Fluorinated Heterocyclic Systems

Fluorinated heterocyclic compounds are of immense importance in medicinal chemistry and agrochemistry, as the inclusion of fluorine can dramatically improve a molecule's biological activity and pharmacokinetic profile. 2-Bromo-3,4,5-trifluoro-benzotrifluoride is a promising precursor for synthesizing such structures.

The reactivity of the bromine atom is key to its utility in forming heterocyclic rings. Through intramolecular or intermolecular reactions, the bromo-substituted carbon can become part of a new ring system. For instance, it could undergo a coupling reaction with a molecule containing two nucleophilic sites (e.g., a diamine or a diol) to construct fused heterocyclic frameworks. The presence of the trifluorinated benzene ring would ensure that the resulting heterocyclic system is heavily fluorinated, a desirable trait for many modern pharmaceutical and agrochemical candidates.

Integration into Fluorous Synthesis Methodologies and Separation Techniques

Fluorous synthesis is a technique that simplifies product purification by attaching a heavily fluorinated "tag" to a reactant. nih.gov Because of the unique physical properties of highly fluorinated compounds, tagged molecules can be easily separated from non-fluorinated reactants and byproducts using a fluorous solid-phase extraction (F-SPE) cartridge. nih.gov

With its high fluorine content (a -CF₃ group and three ring-bound fluorine atoms), 2-Bromo-3,4,5-trifluoro-benzotrifluoride is an excellent candidate for use as a fluorous building block. By incorporating this unit into a larger molecule, chemists can leverage fluorous separation techniques to streamline purification, which is often a major bottleneck in multi-step synthesis. Benzotrifluoride (B45747) (BTF) and its derivatives are recognized as crucial solvents for fluorous synthesis because they can dissolve both standard organic and highly fluorinated molecules. researchgate.net

Development of Advanced Functional Materials Incorporating Polyhalogenated Aromatic Frameworks

The development of advanced materials with tailored properties is a major goal of modern chemistry. Polyhalogenated aromatic compounds are valuable components in this field due to the unique characteristics they impart. The incorporation of the 2-Bromo-3,4,5-trifluoro-benzotrifluoride framework into polymers or other materials could lead to several desirable properties:

Thermal Stability: The strength of carbon-fluorine bonds can enhance the thermal stability of materials.

Chemical Resistance: A high degree of fluorination often leads to increased resistance to chemical attack.

Modified Electronic Properties: The strong electron-withdrawing nature of the fluorine and trifluoromethyl substituents can be used to tune the electronic properties of materials, which is important for applications in electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Low Surface Energy: Fluorinated surfaces often exhibit hydrophobic and oleophobic (water- and oil-repellent) properties, which is useful for creating specialized coatings.

This compound could potentially serve as a monomer in polymerization reactions or as a core structure for building liquid crystals, where the rigidity and electronic nature of the aromatic ring are critical.

Future Research Directions and Emerging Trends

Development of Sustainable and Environmentally Benign Synthetic Routes for Polyhalogenated Benzotrifluorides

The synthesis of polyhalogenated aromatic compounds traditionally relies on methods that can be resource-intensive and generate hazardous waste. The future of synthesizing compounds like 2-Bromo-3,4,5-trifluoro-benzotrifluoride is increasingly focused on green chemistry principles. Research is moving towards minimizing environmental impact by designing synthetic pathways that are safer and more efficient.

Key areas of development include:

Alternative Solvents: Moving away from hazardous chlorinated solvents towards more environmentally friendly options. Benzotrifluoride (B45747) (BTF) itself is considered a more benign solvent for a range of chemical reactions, including radical reactions, and could replace less desirable solvents like benzene (B151609). researchgate.net

Catalytic Processes: Replacing stoichiometric reagents with catalytic amounts of substances to reduce waste. For instance, developing catalytic methods for halogenation avoids the use of bulkier, less atom-economical traditional reagents.

Flow Chemistry: Utilizing continuous flow reactors can improve reaction control, enhance safety, and allow for more efficient scaling up of processes compared to batch production. This can lead to higher yields and reduced waste streams.

Energy Efficiency: Exploring photocatalytic and electrochemical methods that can be performed under mild conditions, reducing the energy consumption associated with high-temperature reactions. mdpi.com

| Sustainability Strategy | Traditional Approach | Emerging Alternative | Environmental Benefit |

| Solvent Use | Chlorinated Solvents (e.g., CCl₄) | Greener Solvents (e.g., Benzotrifluoride) | Reduced toxicity and environmental persistence. researchgate.net |

| Reagent Stoichiometry | Stoichiometric Halogenating Agents | Catalytic Halogenation Systems | Significant reduction in chemical waste. bohrium.com |

| Process Technology | Batch Reactors | Continuous Flow Synthesis | Improved safety, efficiency, and scalability. |

| Energy Input | High-Temperature Thermal Reactions | Photocatalysis / Electrosynthesis | Lower energy consumption and milder reaction conditions. mdpi.com |

Exploration of Unprecedented Catalytic Transformations for Fluorine and Bromine Functionalization

The precise introduction of fluorine and bromine atoms onto an aromatic ring is crucial for tuning the properties of molecules like 2-Bromo-3,4,5-trifluoro-benzotrifluoride. Future research is heavily invested in discovering novel catalytic systems that offer unprecedented control over regioselectivity and efficiency.

Emerging trends in this area include:

C-H Bond Functionalization: Directing catalysts to selectively replace a hydrogen atom with a fluorine or bromine atom is a primary goal. nih.gov This approach is highly atom-economical as it avoids the need for pre-functionalized starting materials. For instance, ruthenium-catalyzed meta-selective C-H bromination offers a pathway to install bromine at positions that are difficult to access through classical electrophilic aromatic substitution. nih.gov

Photoredox Catalysis: Using light to drive chemical reactions, photoredox catalysis has emerged as a powerful tool for forming C-F and C-Br bonds under mild conditions. mdpi.comnih.gov This methodology can generate radical intermediates that participate in unique bond-forming events, opening up new synthetic possibilities. nih.govresearchgate.net

Catalytic C-F Bond Activation: While forming C-F bonds is important, selectively activating and transforming existing C-F bonds in polyfluorinated arenes is also a significant area of research. bohrium.comrsc.org This allows for the late-stage modification of complex fluorinated molecules, providing access to a diverse range of derivatives. nih.gov

Dual Catalysis: Combining different catalytic modes (e.g., transition metal catalysis with photoredox or organocatalysis) can enable transformations that are not possible with a single catalyst system, leading to novel and more efficient synthetic routes.

| Catalytic Method | Description | Potential Advantage for Polyhalogenated Synthesis |

| Direct C-H Functionalization | Catalytic replacement of C-H bonds with C-halogen bonds. nih.gov | Reduces synthetic steps and waste by avoiding pre-functionalization. nih.gov |

| Photoredox Catalysis | Use of light and a photocatalyst to initiate reactions via single-electron transfer. mdpi.com | Enables reactions under mild conditions and provides access to unique radical-based transformations. nih.govnih.gov |

| C-F Activation | Catalytic cleavage and functionalization of strong carbon-fluorine bonds. bohrium.com | Allows for the diversification of readily available polyfluorinated feedstocks. rsc.org |

| Visible-Light-Mediated Catalysis | Utilizes visible light to generate bromine radicals from precursors like N-bromosuccinimide (NBS). researchgate.netsemanticscholar.org | Offers a metal-free and initiator-free method for radical transformations. semanticscholar.org |

Integration of Advanced Computational Methodologies for High-Throughput Reaction Design and Discovery

The traditional trial-and-error approach to reaction discovery is being replaced by more predictive, computation-driven strategies. For the synthesis of highly functionalized molecules, computational chemistry is becoming an indispensable tool for accelerating development. acs.org

Key computational approaches include:

High-Throughput Screening (HTS): Computational HTS allows for the rapid in silico evaluation of vast libraries of potential catalysts, ligands, and substrates. youtube.comresearchgate.net This can quickly identify promising candidates for experimental validation, saving significant time and resources. rsc.org

Reaction Mechanism and Kinetics Modeling: Techniques like Density Functional Theory (DFT) are used to elucidate detailed reaction pathways, identify transition states, and predict reaction kinetics. nih.gov This fundamental understanding is crucial for optimizing reaction conditions and designing more effective catalysts. acs.org

Computational Fluid Dynamics (CFD): For scaling up reactions, CFD can be used to model fluid dynamics and mass transfer within a reactor. numberanalytics.com This helps in optimizing reactor design and operating conditions for improved performance and yield.

Application of Machine Learning and Artificial Intelligence for Predicting Reactivity and Optimizing Synthesis Pathways

Future applications in this domain are focused on:

Retrosynthesis Prediction: AI-powered tools can analyze a target molecule like 2-Bromo-3,4,5-trifluoro-benzotrifluoride and propose multiple viable synthetic routes by working backward from the final product. acs.orgchemical.ai These tools learn from the vast repository of known chemical reactions to suggest both conventional and novel pathways. cas.org

Reaction Optimization: ML models can predict reaction outcomes, such as yield and selectivity, based on a set of input parameters (e.g., catalyst, solvent, temperature). beilstein-journals.org This allows for the in silico optimization of reaction conditions before extensive laboratory work is undertaken. patsnap.com

Predictive Chemistry: By training on large reaction databases, ML models can learn the underlying patterns of chemical reactivity. nih.gov This can help chemists predict the feasibility of a proposed reaction, identify potential side products, and even suggest entirely new types of chemical transformations. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.